Kutkin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

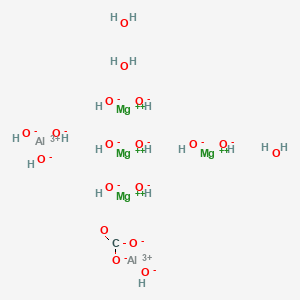

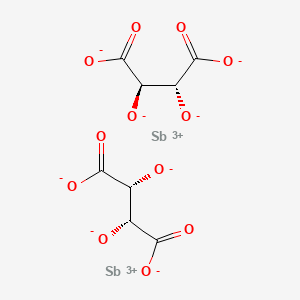

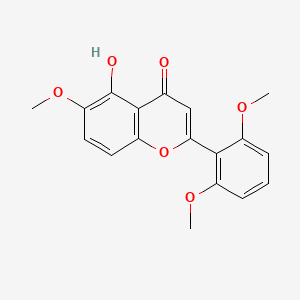

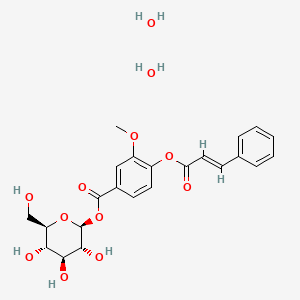

Kutkin is a pharmacologically active compound found in Picrorhiza kurroa, a plant traditionally known as kutki . It is known for its intense bitter taste and is a reputed remedy for the treatment of liver diseases in Ayurveda . This compound is a mixture of two molecules, the irioid glycosides known as picroside I and picroside II .

Synthesis Analysis

The chemical composition of Picrorhiza kurroa has been studied, and the active constituents are a group of iridoid glycosides known as picrosides and kutkosides . The mechanism of action of kutkins is the same as that of silymarin, an active constituent and hepatoprotective constituent of Silybum marianum .Chemical Reactions Analysis

This compound exhibits hepatoprotective properties, which are mainly due to the suppression of xanthine oxidase inhibitors, metal-ion chelators, oxygen anion generation, free radical scavenging, and anti-lipid peroxidation .Applications De Recherche Scientifique

Hepatoprotective Activity : Kutkin exhibits significant hepatoprotective activity, potentially more potent than silymarin, a known liver-protective compound. This activity makes it a valued remedy in traditional Ayurveda for treating liver diseases (Akbar, 2011).

Genetic Diversity in Picrorhiza kurrooa : this compound is a key component in studies of genetic diversity within Picrorhiza kurrooa populations. These studies use DNA markers like SSR and cytochrome P-450 to evaluate genetic variations in different geographical locations (Katoch, Hussain, & Ahuja, 2013).

Protection Against Amanita Phalloides : this compound significantly increases survival rates in mice after lethal doses of Amanita phalloides, a highly toxic mushroom, suggesting its potential in treating such poisonings. Its efficacy is comparable to that of silibinin, another protective agent (Floersheim, Bieri, Koenig, & Pletscher, 1990).

Analytical Techniques for Quantifying this compound : Various studies have developed methods for the quantification of this compound in Picrorhiza kurroa, such as high-performance thin-layer chromatography (HPTLC), highlighting the importance of accurate and efficient determination of this compound content in pharmaceutical and herbal preparations (Jadhao, Bhusari, Shrikhande, Ghormade, & Shrikhande, 2009).

Anti-Inflammatory Activity : this compound, along with other constituents of Picrorhiza kurrooa like picroside-1 and kutkoside, has been shown to exhibit anti-inflammatory activity in various models. This activity has been observed in conditions such as arthritis and edema, without any associated analgesic, antipyretic, or ulcerogenic effects (Singh, Bani, Singh, Khajuria, Sharma, Gupta, & Banerjee, 1993).

Biotechnological Production Alternatives : Due to the overharvesting and endangerment of Picrorhiza kurrooa, research has been conducted into biotechnological methods for producing this compound. This includes the use of Agrobacterium-mediated "hairy root" cultures, which offers a sustainable and efficient way to produce this compound and other phytomolecules (Srivastava & Srivastava, 2016).

Antioxidant Activity : The antioxidant potential of this compound has been explored, demonstrating its ability to scavenge free radicals. This suggests potential applications in treating diseases where oxidative stress plays a role (Bhandari, Kumar, Singh, & Ahuja, 2010).

Potential in Alzheimer’s Treatment : this compound has been identified as a potential phytochemical for modulating secretase enzymes, relevant in the treatment of Alzheimer’s disease. This indicates its potential use in developing therapeutic agents for Alzheimer's (Anthwal, 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

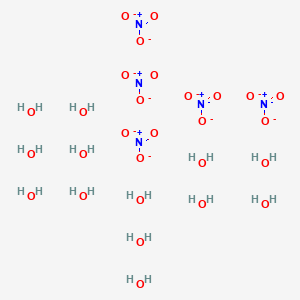

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-methoxy-4-[(E)-3-phenylprop-2-enoyl]oxybenzoate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O10.2H2O/c1-30-16-11-14(22(29)33-23-21(28)20(27)19(26)17(12-24)32-23)8-9-15(16)31-18(25)10-7-13-5-3-2-4-6-13;;/h2-11,17,19-21,23-24,26-28H,12H2,1H3;2*1H2/b10-7+;;/t17-,19-,20+,21-,23+;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIQHIDJSCQWBB-QHJBZRDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC2C(C(C(C(O2)CO)O)O)O)OC(=O)C=CC3=CC=CC=C3.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC(=O)/C=C/C3=CC=CC=C3.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12708-05-3 |

Source

|

| Record name | Kutkin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012708053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Naphtho[2,3-D]imidazole-2-carbaldehyde](/img/structure/B576595.png)